molecular formula C18H38O7 B12696451 2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol) CAS No. 93983-17-6

2,2'-((2-Ethyl-2-(hydroxymethyl)propane-1,3-diyl)bis(oxymethylene))bis(2-ethylpropane-1,3-diol)

Cat. No.: B12696451
CAS No.: 93983-17-6
M. Wt: 366.5 g/mol
InChI Key: AJXQSAYQHHODGY-UHFFFAOYSA-N
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Description

EINECS 301-305-4, also known by its chemical name 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol], is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] typically involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with formaldehyde under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the bis(oxymethylene) linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The bis(oxymethylene) linkage can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol]
  • 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol]

Uniqueness

The unique structure of 2,2’-[2-ethyl-2-(hydroxymethyl)propane-1,3-diyl]bis(oxymethylene)bis[2-ethylpropane-1,3-diol] allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it valuable in multiple fields of research and industry.

Properties

CAS No.

93983-17-6

Molecular Formula

C18H38O7

Molecular Weight

366.5 g/mol

IUPAC Name

2-[[2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol

InChI

InChI=1S/C18H38O7/c1-4-16(7-19,8-20)12-24-14-18(6-3,11-23)15-25-13-17(5-2,9-21)10-22/h19-23H,4-15H2,1-3H3

InChI Key

AJXQSAYQHHODGY-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)COCC(CC)(CO)COCC(CC)(CO)CO

Origin of Product

United States

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